

# Dosing and administration guidelines for paliperidone palmitate injections

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Paliperidone |           |
| Cat. No.:            | B000428      | Get Quote |

# Application Notes and Protocols for Paliperidone Palmitate Injections

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration guidelines for **paliperidone** palmitate long-acting injectable suspensions, specifically focusing on the once-monthly (Invega Sustenna®) and three-month (Invega Trinza®) formulations. The information is compiled from prescribing information, pivotal clinical trial data, and pharmacokinetic studies to support research and development activities.

## **Quantitative Dosing and Administration Data**

The following tables summarize the key quantitative parameters for the administration of **paliperidone** palmitate injections.

Table 1: Dosing Schedule for Invega Sustenna® (Once-Monthly Paliperidone Palmitate)



| Treatment Phase | Dose                   | Timing                        | Injection Site               |
|-----------------|------------------------|-------------------------------|------------------------------|
| Initiation      | 234 mg                 | Day 1                         | Deltoid Muscle               |
| 156 mg          | Day 8 (± 4 days)[1][2] | Deltoid Muscle                |                              |
| Maintenance     | 39 mg - 234 mg         | Once monthly (± 7 days)[1][2] | Deltoid or Gluteal<br>Muscle |
| Recommended     | 117 mg                 | Once monthly[3][4]            | Deltoid or Gluteal<br>Muscle |

### Table 2: Dosing Schedule for Invega Trinza® (Three-Month Paliperidone Palmitate)

| Prerequisite                                        | Conversion Dosing | Timing                        | Injection Site               |
|-----------------------------------------------------|-------------------|-------------------------------|------------------------------|
| Stable on Invega Sustenna® for at least 4 months[5] | See Table 3       | Every 3 months (± 2 weeks)[6] | Deltoid or Gluteal<br>Muscle |

### Table 3: Invega Sustenna® to Invega Trinza® Dose Conversion[6][7]

| Last Invega Sustenna® Dose | Invega Trinza® Dose |
|----------------------------|---------------------|
| 78 mg                      | 273 mg              |
| 117 mg                     | 410 mg              |
| 156 mg                     | 546 mg              |
| 234 mg                     | 819 mg              |

Table 4: Needle Selection for Intramuscular Injection



| Formulation         | Injection Site       | Patient Weight      | Needle Gauge and<br>Length |
|---------------------|----------------------|---------------------|----------------------------|
| Invega Sustenna®    | Deltoid              | < 90 kg (< 200 lbs) | 23G, 1-inch[2][8]          |
| ≥ 90 kg (≥ 200 lbs) | 22G, 1.5-inch[2][8]  |                     |                            |
| Gluteal             | Not weight-dependent | 22G, 1.5-inch[2][8] | _                          |
| Invega Trinza®      | Deltoid              | < 90 kg (< 200 lbs) | 22G, 1-inch                |
| ≥ 90 kg (≥ 200 lbs) | 22G, 1.5-inch        |                     |                            |
| Gluteal             | Not weight-dependent | 22G, 1.5-inch       | _                          |

Table 5: Pharmacokinetic Parameters of **Paliperidone** Palmitate

| Parameter                                | Invega Sustenna® (Once-<br>Monthly)                                                                                                              | Invega Trinza® (Three-<br>Month)                                                   |
|------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Time to Peak Plasma Concentration (Tmax) | Median of 13 days after a single dose[9]                                                                                                         | Median Tmax is not well characterized due to the prolonged release                 |
| Apparent Half-Life                       | 25 to 49 days[10]                                                                                                                                | Longer than the once-monthly formulation                                           |
| Time to Steady State                     | Approximately 8 months with repeated gluteal injections.[10] Deltoid injections provide more rapid attainment of therapeutic concentrations.[11] | Attained after a single dose in patients previously stabilized on Invega Sustenna® |

## **Experimental Protocols**

The following are synthesized protocols based on the methodologies of pivotal clinical trials that established the efficacy and safety of **paliperidone** palmitate injections.



# Protocol: A Randomized, Double-Blind, Placebo-Controlled Study of Once-Monthly Paliperidone Palmitate in Acutely Exacerbated Schizophrenia (Based on NCT00590577)[4]

- Objective: To assess the efficacy and safety of a revised dosing regimen of paliperidone
  palmitate in adults with acutely exacerbated schizophrenia.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: Adults diagnosed with schizophrenia, experiencing an acute exacerbation.
- Inclusion Criteria:
  - Diagnosis of schizophrenia according to DSM-IV criteria.
  - Acute exacerbation of psychotic symptoms.
- Exclusion Criteria:
  - History of hypersensitivity to paliperidone or risperidone.
  - Significant or unstable medical conditions.
- Methodology:
  - Screening Phase: Patients were screened for eligibility.
  - Randomization: Eligible patients were randomized to receive either paliperidone palmitate or placebo.
  - Treatment Phase (13 weeks):
    - Day 1: All patients in the active treatment groups received a 150 mg equivalent (234 mg) injection of paliperidone palmitate in the deltoid muscle. The placebo group



received a matching placebo injection.[4]

- Day 8: Patients received their assigned fixed dose (25, 100, or 150 mg eq.) or placebo in the deltoid or gluteal muscle.[4]
- Days 36 and 64: Monthly injections of the assigned fixed dose or placebo were administered.[4]
- Efficacy Assessment: The primary efficacy measure was the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline to the end of the study.
- Safety Assessment: Safety and tolerability were monitored through the recording of adverse events, injection site assessments, laboratory tests, and vital signs.
- Pharmacokinetic Analysis:
  - Blood samples were collected at predetermined intervals to determine plasma concentrations of paliperidone.
  - Pharmacokinetic parameters were analyzed to confirm the attainment of therapeutic plasma levels.

# Protocol: A Randomized, Double-Blind, Non-inferiority Study of Three-Month versus Once-Monthly Paliperidone Palmitate in Schizophrenia (Based on NCT01559272)[1][10]

- Objective: To demonstrate that the three-month formulation of **paliperidone** palmitate (PP3M) is non-inferior to the once-monthly formulation (PP1M) in preventing relapse in patients with schizophrenia previously stabilized on PP1M.
- Study Design: A multicenter, randomized, double-blind, parallel-group, non-inferiority study. [10]
- Patient Population: Adults (18-70 years) with a diagnosis of schizophrenia who were clinically stable after treatment with the once-monthly paliperidone palmitate formulation.
   [10]

## Formulation & Clinical Application





- Inclusion Criteria:
  - Diagnosis of schizophrenia according to DSM-IV criteria.[10]
  - Previously stabilized on flexible doses of once-monthly paliperidone palmitate.
- Exclusion Criteria:
  - Known hypersensitivity to paliperidone or risperidone.
  - History of substance dependency that could interfere with the study.
- · Methodology:
  - Screening Phase (up to 3 weeks): Patients were screened for eligibility.[10]
  - Open-Label Stabilization Phase (17 weeks): All patients received flexible doses of oncemonthly paliperidone palmitate (50, 75, 100, or 150 mg eq.).[10]
    - Day 1: 150 mg eq. (234 mg) in the deltoid muscle.[10]
    - Day 8: 100 mg eq. (156 mg) in the deltoid muscle.[10]
    - Weeks 5, 9, and 13: Flexible doses administered in the deltoid or gluteal muscle.[10]
  - Randomization: Clinically stable patients were randomized (1:1) to receive either the three-month formulation or continue with the once-monthly formulation.[10]
  - Double-Blind Phase (48 weeks): Patients received their assigned fixed-dose formulation (PP3M: 175, 263, 350, or 525 mg eq.; PP1M: 50, 75, 100, or 150 mg eq.) in the deltoid or gluteal muscle.[10]
  - Primary Efficacy Endpoint: The primary endpoint was the percentage of patients who remained relapse-free at the end of the 48-week double-blind phase.[10]
  - Safety and Tolerability: Assessed through monitoring of treatment-emergent adverse events, injection site reactions, and changes in clinical laboratory values.[10]



## **Visualizations**

The following diagrams illustrate key aspects of **paliperidone** palmitate administration and pharmacology.



Click to download full resolution via product page

Invega Sustenna® Dosing Schedule





Click to download full resolution via product page

Transition Workflow to Invega Trinza®





Click to download full resolution via product page

#### Paliperidone Palmitate Mechanism of Action

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. NCT01559272 A Single-Dose, Open-Label, Randomized, Parallel-Group Study to Assess the Pharmacokinetics, Safety, and Tolerability of a Paliperidone Palmitate 3-Month Formulation in Subjects With Schizophrenia The YODA Project [yoda.yale.edu]
- 2. What is the approval history and clinical development pathway of Invega Sustenna? [synapse.patsnap.com]
- 3. A Study of Transition to the Paliperidone Palmitate 3-Month Formulation In Participants With Schizophrenia Previously Stabilized on the Paliperidone Palmitate 1-Month Formulation | Clinical Research Trial Listing [centerwatch.com]
- 4. A randomized, placebo-controlled study to assess the efficacy and safety of 3 doses of paliperidone palmitate in adults with acutely exacerbated schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study Published in The Journal of Clinical Psychiatry Shows INVEGA SUSTENNA® Effective Six Months Longer Than Common Oral Antipsychotics in Treatment of Schizophrenia | Johnson & Johnson [investor.jnj.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. jnjlabels.com [jnjlabels.com]
- 8. Population Pharmacokinetics of Paliperidone Palmitate (Once-Monthly Formulation) in Japanese, Korean, and Taiwanese Patients With Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical guideline recommendations for antipsychotic long-acting injections | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 10. Efficacy and Safety of Paliperidone Palmitate 3-Month Formulation for Patients with Schizophrenia: A Randomized, Multicenter, Double-Blind, Noninferiority Study PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three-Year Outcomes of 6-Month Paliperidone Palmitate in Adults With Schizophrenia: An Open-Label Extension Study of a Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dosing and administration guidelines for paliperidone palmitate injections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000428#dosing-and-administration-guidelines-for-paliperidone-palmitate-injections]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com